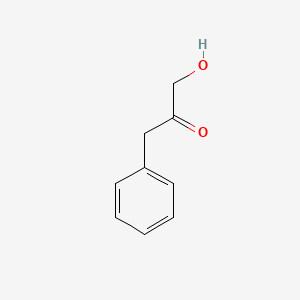

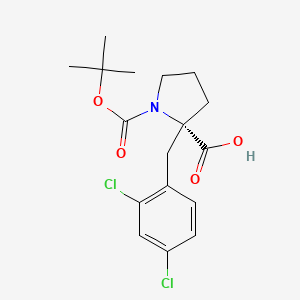

(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

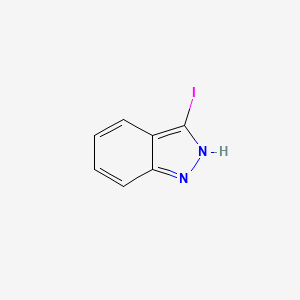

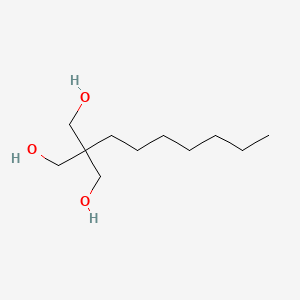

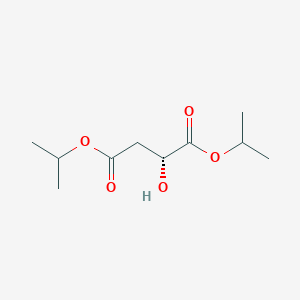

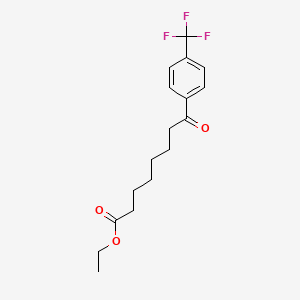

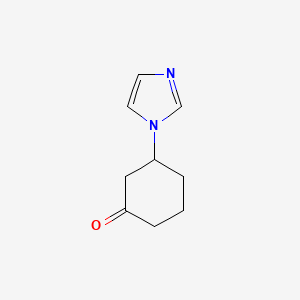

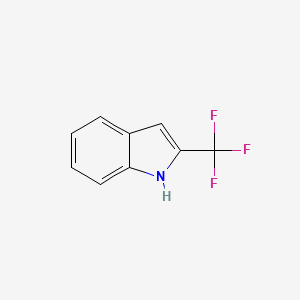

(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid (TBDC-Pyr) is a synthetic compound that has been increasingly studied for its potential applications in various scientific fields. TBDC-Pyr is a chiral compound, meaning it has two non-superimposable mirror images, and is a derivative of pyrrolidine, a five-membered heterocyclic compound containing nitrogen and carbon. TBDC-Pyr has been found to have a variety of applications in laboratory experiments due to its ability to act as a protecting group in organic synthesis, as well as its potential use in pharmaceuticals and other biotechnological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

Synthesis Methodology : The compound tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, closely related to (S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid, was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) through a mixed anhydride method. The product was confirmed by X-ray diffraction studies, highlighting the structural significance of these compounds (Naveen et al., 2007).

Chemical Structure Analysis : A study on (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, which shares structural similarities with the compound , focused on the crystal structure and the conformation of the pyrrolidine ring. This research is crucial for understanding the molecular geometry and intermolecular interactions of related compounds (Yuan et al., 2010).

Chemical Reactions and Derivatives

Base-Induced Dimerization : Tert-Butyloxycarbonyl-protected N-carboxanhydrides of amino acids, including compounds structurally similar to (S)-1-(tert-Butoxycarbonyl), demonstrate dimerization in the presence of base, forming pyrrolidine analogs. This reaction is significant for the synthesis of various pharmaceutical and biologically active compounds (Leban & Colson, 1996).

Applications in Synthesis of Pyrrolidine Derivatives : The study of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, a derivative of pyrrolidine similar to the compound , provided insights into the synthesis and crystal structure of such compounds. This knowledge aids in the development of novel synthetic routes for pyrrolidine derivatives (Rajalakshmi et al., 2013).

Novel Reagents and Synthetic Routes

Development of tert-Butoxycarbonylation Reagents : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols and amines demonstrates the versatility of tert-butoxycarbonyl compounds in organic synthesis (Saito, Ouchi, & Takahata, 2006).

Innovative Synthesis of Pyrrolidine Carboxylic Acid Derivatives : Research on enantioselective nitrile anion cyclization leading to the synthesis of N-tert-butyl disubstituted pyrrolidines highlights advanced methods in the synthesis of pyrrolidine-based compounds, relevant to the compound (Chung et al., 2005).

Biological Activity and Potential Applications

- Biological Activity of Pyrrolidine Derivatives : The synthesis and in vitro biological activity of compounds like 1-[4-(tert-Butyloxycarbonyl)phenyl]-3-pyrrolidinone, closely related to (S)-1-(tert-Butoxycarbonyl), provides a foundation for understanding the biological activity and potential therapeutic applications of these compounds (Rosowsky, Bader, Wright, & Moran, 1994).

Eigenschaften

IUPAC Name |

(2S)-2-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)9-13(11)19/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAALXHRKJFITN-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428023 |

Source

|

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

1217856-28-4 |

Source

|

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.